

Characterization of 2-Bromo-5-formylthiazole: A Comparative NMR Guide

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Compound of Interest

Compound Name: 2-Bromo-5-formylthiazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of **2-bromo-5-formylthiazole**, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of experimental spectral data for this specific compound in peer-reviewed literature, this guide presents predicted ^1H and ^{13}C NMR data alongside experimentally determined data for structurally related 2-bromothiazole derivatives. This comparative approach allows for a robust characterization and serves as a valuable resource for researchers working with this class of compounds.

Spectroscopic Data Comparison

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **2-bromo-5-formylthiazole** and the experimental data for selected 2-bromothiazole analogues. The data is presented to facilitate a clear comparison of the influence of the C5-substituent on the chemical shifts of the thiazole ring protons and carbons.

Table 1: Predicted ^1H and ^{13}C NMR Data for **2-Bromo-5-formylthiazole**

Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
H4	8.30	145.0
CHO	9.95	185.0
C2	-	148.0
C4	-	145.0
C5	-	135.0

Note: Data is predicted using advanced computational algorithms and may vary from experimental values.

Table 2: Experimental ^1H and ^{13}C NMR Data for 2-Bromothiazole Derivatives

Compound	Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Solvent
2-Bromothiazole	H4	7.31	122.9	CDCl ₃
	H5	7.61		
	C2	-		
2,5-Dibromothiazole	H4	7.49	125.7	CDCl ₃
	C2	-		
	C5	-		
2-Bromo-5-methylthiazole	H4	7.25	137.9	CDCl ₃
	CH ₃	2.45		
	C2	-		
	C5	-		
2-Bromo-5-acetylthiazole	H4	8.20	143.5	CDCl ₃
	CH ₃	2.60		
	C=O	-		
	C2	-		
	C5	-		

Experimental Protocols

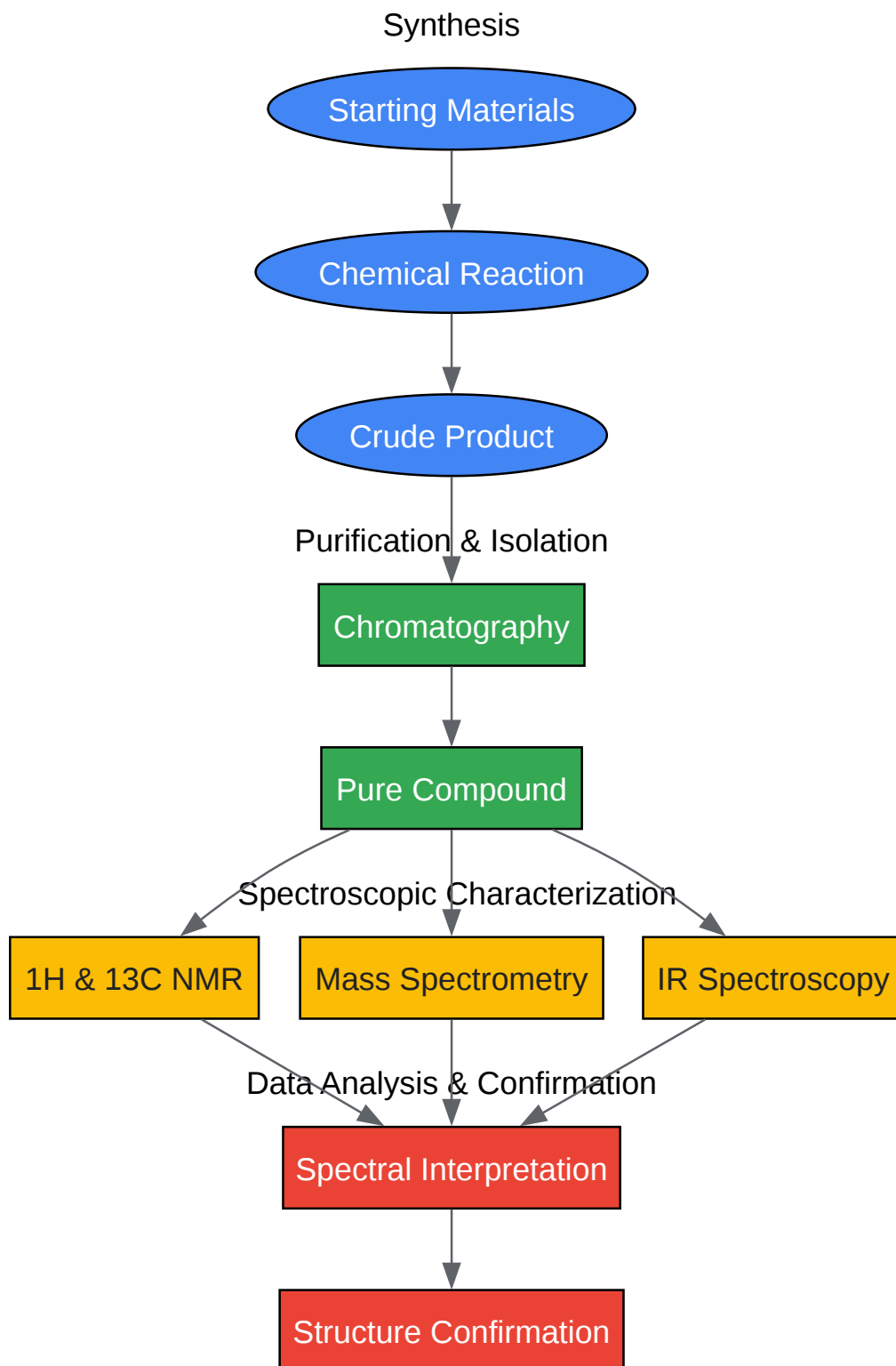
A standardized protocol for the acquisition of NMR spectra is crucial for data reproducibility and comparison.

General Protocol for ¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the thiazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should be based on the solubility of the compound and its chemical stability.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **NMR Instrument:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **^1H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

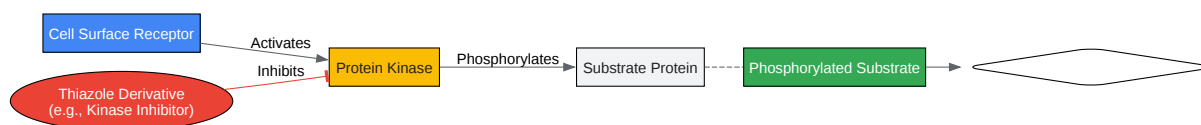
Visualizations

The following diagrams illustrate the logical workflow for the characterization of **2-bromo-5-formylthiazole** and a conceptual signaling pathway where such a molecule might be involved.



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Caption: Workflow for the synthesis and characterization of **2-bromo-5-formylthiazole**.



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Caption: Conceptual signaling pathway illustrating the inhibitory action of a thiazole derivative.

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